Cas no 90779-69-4 (Atosiban)

O Atosiban é um antagonista seletivo dos receptores de ocitocina, utilizado clinicamente como tocolítico para inibir contrações uterinas prematuras. Sua estrutura peptídica mimética compete com a ocitocina endógena, bloqueando eficazmente a ligação hormonal aos receptores miometriais. Farmacologicamente, exibe alta afinidade (Ki ≈ 0.4 nM) e especificidade pelos receptores OXTR, com início de ação rápido (Tmax ~40 minutos) e meia-vida plasmática de aproximadamente 12 horas. Sua principal vantagem terapêutica reside no perfil de segurança superior comparado a betamiméticos, apresentando mínimos efeitos cardiovasculares. Formulações intravenosas padrão demonstram biodisponibilidade de 100%, com clearance predominantemente renal (≈55%). Estudos farmacocinéticos confirmam distribuição restrita ao espaço intravascular (Vd ≈ 0.2 L/kg), reduzindo riscos de acumulação tecidual.
Atosiban structure
Atosiban structure
Nome do Produto:Atosiban
N.o CAS:90779-69-4
MF:C43H67N11O12S2
MW:994.188587427139
MDL:MFCD08692014
CID:61446
PubChem ID:165715671

Atosiban Propriedades químicas e físicas

Nomes e Identificadores

    • Atosiban
    • 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin
    • oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l
    • rwj22164
    • ATOSIBAN ACETATE
    • 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin
    • [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2
    • (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin
    • (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin
    • 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin
    • RW22164
    • Tractocile
    • (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S
    • Antocin
    • Rwj 22164
    • dTVT
    • 081D12SI0Z
    • Atosibanum [INN-Latin]
    • deTVT
    • Atosibanum
    • ORF 22164
    • Antocin II
    • Atosiban [USAN:INN:BAN]
    • 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin
    • C43H67N11O12S2
    • 1-(3-Mercaptopropanoic acid)-2-(O-ethy
    • 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
    • Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)
    • Antocile
    • CAP 449
    • CAP 476
    • CAP 581
    • F 314
    • RW 22164
    • DTXSID90861122
    • CAS_90779-69-4
    • (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • AKOS015895131
    • MFCD00672436
    • NCGC00387803-01
    • BCP02053
    • 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide
    • SY301205
    • BDBM86209
    • 90779-69-4
    • CAP-476
    • ATOSIBAN (MART.)
    • d(D-Tyr(Et)2,Thr4,Orn8)vasotocin
    • RW22164;RWJ22164
    • C77085
    • CAS-90779-69-4
    • Atosibanum (INN-Latin)
    • (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt
    • DTXSID8048991
    • GTPL2213
    • d[D-Tyr(Et)2,Thr4]OVT
    • F-314
    • (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
    • Tractocile (TN)
    • ChEMBL_332615
    • (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
    • tractocil
    • ATOSIBAN [MI]
    • Atosiban?
    • CAP-440
    • SCHEMBL34316
    • Atosiban, >=98% (HPLC)
    • HS-2003
    • DTXCID4028917
    • Tox21_113474
    • Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-
    • CCG-270604
    • NCGC00165718-01
    • (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
    • ORF22164
    • CAP-449
    • RW-22164
    • AKOS015994643
    • ATOSIBAN [USAN]
    • oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
    • oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
    • NCGC00165718-02
    • (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
    • d(D-Tyr(Et)2,Thr4)OVT
    • (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide
    • EX-A7437A
    • DA-59548
    • VWXRQYYUEIYXCZ-OBIMUBPZSA-N
    • 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
    • ATOSIBAN [INN]
    • (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • CAP-581
    • ATOSIBAN [WHO-DD]
    • Orf-22164
    • UNII-081D12SI0Z
    • ATOSIBAN [MART.]
    • d[D-Tyr(Et)2,Thr4,Orn8]vasotocin
    • BDBM50177595
    • CHEMBL382301
    • G02CX01
    • DB09059
    • RWJ-22164
    • GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE
    • CHEBI:135899
    • MDL: MFCD08692014
    • Inchi: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
    • Chave InChI: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
    • SMILES: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O

Propriedades Computadas

  • Massa Exacta: 993.441209g/mol
  • Carga de Superfície: 0
  • XLogP3: -1.9
  • Contagem de dadores de ligações de hidrogénio: 11
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Ligações Rotativas: 18
  • Massa monoisotópica: 993.441209g/mol
  • Massa monoisotópica: 993.441209g/mol
  • Superfície polar topológica: 416Ų
  • Contagem de Átomos Pesados: 68
  • Complexidade: 1770
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 994.2

Propriedades Experimentais

  • Cor/Forma: Solid powder
  • Densidade: 1.254
  • Ponto de ebulição: 1469°C at 760 mmHg
  • Ponto de Flash: 842.2 °C
  • Índice de Refracção: 1.549
  • Solubilidade: H2O: ≤100 mg/mL
  • PSA: 416.27000
  • LogP: 1.42000

Atosiban Informações de segurança

  • Palavra de Sinal:Danger
  • Declaração de perigo: H361
  • Declaração de Advertência: P281
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • RTECS:RS7590000
  • Classe de Perigo:6.1
  • PackingGroup:
  • Condição de armazenamento:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Atosiban Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8630-10mg
Atosiban
90779-69-4 98%
10mg
¥1117.00 2023-09-09
Key Organics Ltd
HS-2003-5MG
Atosiban
90779-69-4 >97%
5mg
£51.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-254947A-50mg
Atosiban,
90779-69-4 ≥98%
50mg
¥2174.00 2023-09-05
Apollo Scientific
BITH3004-1g
Atosiban
90779-69-4
1g
£1966.00 2025-02-22
MedChemExpress
HY-17572-10mM*1mLinDMSO
Atosiban
90779-69-4 ≥99.0%
10mM*1mLinDMSO
¥1094 2022-02-25
ChemScence
CS-3116-5mg
Atosiban
90779-69-4 99.09%
5mg
$92.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A31610-10mg
Atosiban
90779-69-4 99%
10mg
¥893.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A31610-1mg
Atosiban
90779-69-4 99%
1mg
¥306.0 2023-09-09
ChemScence
CS-3116-50mg
Atosiban
90779-69-4 99.09%
50mg
$290.0 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP854-5mg
Atosiban
90779-69-4 99+%
5mg
888CNY 2021-05-07

Atosiban Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.2 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ;  < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dimethylformamide ,  Water ;  10 °C → rt; 1.5 h, rt
Referência
Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study
Yang, Yi ; Hansen, Lena; Badalassi, Fabrizio, Organic Process Research & Development, 2020, 24(7), 1281-1293

Synthetic Routes 2

Condições de reacção
Referência
Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability
Stymiest, Jake L.; Mitchell, Bryan F.; Wong, Susan; Vederas, John C., Journal of Organic Chemistry, 2005, 70(20), 7799-7809

Atosiban Raw materials

Atosiban Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90779-69-4)Atosiban
A843637
Pureza:99%
Quantidade:250mg
Preço ($):194.0
Zhangzhou Sinobioway Peptide Co.,Ltd.
(CAS:90779-69-4)Atosiban Acetate
C0019
Pureza:99%
Quantidade:1g/10g/100g/1kg
Preço ($):Inquérito